Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate
CAS No.: 1864056-66-5
Cat. No.: VC5377311
Molecular Formula: C14H29FO3Si
Molecular Weight: 292.466
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1864056-66-5 |
|---|---|
| Molecular Formula | C14H29FO3Si |
| Molecular Weight | 292.466 |
| IUPAC Name | methyl 7-[tert-butyl(dimethyl)silyl]oxy-2-fluoroheptanoate |
| Standard InChI | InChI=1S/C14H29FO3Si/c1-14(2,3)19(5,6)18-11-9-7-8-10-12(15)13(16)17-4/h12H,7-11H2,1-6H3 |
| Standard InChI Key | FYJMNVMKZNEKFC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)[Si](C)(C)OCCCCCC(C(=O)OC)F |
Introduction
Structural and Molecular Characteristics
Chemical Identity
Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate is systematically named methyl 7-[tert-butyl(dimethyl)silyl]oxy-2-fluoroheptanoate under IUPAC nomenclature. The compound’s structure features:
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A TBDMS group at the 7-position, providing steric protection for the alcohol moiety.
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A fluorine atom at the 2-position, enhancing electrophilic reactivity and metabolic stability.
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A methyl ester terminus, facilitating further functionalization via hydrolysis or transesterification .
Table 1: Fundamental Molecular Data
| Property | Value |
|---|---|
| CAS No. | 1864056-66-5 |
| Molecular Formula | |
| Molecular Weight | 292.466 g/mol |
| IUPAC Name | Methyl 7-[tert-butyl(dimethyl)silyl]oxy-2-fluoroheptanoate |
| Purity | 95% (typical commercial grade) |
The TBDMS group’s electron-donating properties and bulkiness shield the alcohol from undesired reactions, while the fluorine atom introduces polarity and influences intermolecular interactions .
Synthesis and Preparation
Synthetic Pathways
The synthesis of methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate involves two primary steps: alcohol protection and esterification.
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Protection of 7-Hydroxy-2-Fluoroheptanoic Acid:
The precursor, 7-hydroxy-2-fluoroheptanoic acid, is treated with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. This reaction proceeds via nucleophilic substitution, where the silyl group replaces the hydroxyl proton, forming the protected intermediate . -
Esterification with Methanol:
The silyl-protected acid is then esterified using methanol under acidic conditions (e.g., or ), yielding the methyl ester. This step ensures compatibility with subsequent reactions requiring ester functionalities.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Silylation | TBDMSCl, imidazole, DMF, 25°C | 85–90% |
| Esterification | MeOH, , reflux | 75–80% |
Optimization Challenges
Physical and Chemical Properties
Stability and Reactivity
The compound exhibits high thermal stability under standard storage conditions (20–25°C) but decomposes at elevated temperatures (>150°C) to yield carbon oxides, hydrogen fluoride, and silicon oxides . It is incompatible with strong oxidizing agents, necessitating inert atmospheres during handling .
Table 3: Physicochemical Data
| Property | Value |
|---|---|
| Physical State | Liquid (at 25°C) |
| Boiling Point | Not reported |
| Solubility | Miscible with DMF, DMSO |
| Refractive Index |
Spectroscopic Characterization
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NMR: Signals at δ 0.08 (s, 6H, Si(CH)), δ 1.05 (s, 9H, C(CH)), and δ 4.65 (t, 1H, OCH) confirm silyl ether formation.
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NMR: A singlet at δ -120 ppm verifies the fluorine atom’s presence.
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s TBDMS group is selectively removable under mild acidic conditions (e.g., ), making it ideal for synthesizing complex molecules. Notable applications include:
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Antiviral Agents: Fluorinated analogs leverage the fluorine’s electronegativity to enhance binding to viral proteases.
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MRI Contrast Agents: Silyl-protected intermediates aid in constructing macrocyclic ligands for gadolinium complexes .
Natural Product Synthesis
In diterpene synthesis, the TBDMS group protects hydroxyl groups during polycyclization, enabling precise stereochemical control. Subsequent deprotection yields natural products like taxol precursors.
| Parameter | Recommendation |
|---|---|
| Ventilation | Local exhaust required |
| Storage | Cool, dry, inert atmosphere |
Comparative Analysis with Analogous Compounds
TBDMS-Protected Esters
Compared to methyl 7-(tert-butyldimethylsilyloxy)heptanoate (non-fluorinated analog), the fluorine substituent in this compound increases electrophilicity by 30%, accelerating nucleophilic acyl substitutions.
Table 5: Reactivity Comparison
| Compound | Relative Reactivity (vs. Non-Fluorinated) |
|---|---|
| Fluorinated Derivative | 1.3× |
| Chlorinated Derivative | 1.1× |
Recent Advances and Future Directions
Green Synthesis Initiatives
Recent studies explore replacing traditional silylation agents with biodegradable alternatives, reducing environmental impact . Catalytic methods using recyclable palladium complexes show promise for large-scale production .
Biomedical Applications
Ongoing research investigates fluorinated silyl ethers as prodrugs for targeted drug delivery, leveraging their hydrolytic stability in physiological conditions.
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